Letrozole is a non-steroidal compound classified as an aromatase inhibitor. [] Aromatase is an enzyme responsible for the biosynthesis of estrogens from androgens. [] Letrozole acts by competitively binding to the heme group of the aromatase enzyme, leading to its inactivation. [] In a research context, letrozole is a valuable tool for studying estrogen-dependent processes and pathways.
Letrozole exerts its effects primarily through the inhibition of aromatase, a key enzyme in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, letrozole effectively reduces estrogen levels. [] This mechanism makes letrozole a valuable tool for studying estrogen-dependent pathways and processes in various biological systems.
Letrozole is widely employed in preclinical models of breast cancer, particularly estrogen receptor-positive (ER+) breast cancer. [, , , , , , ] Researchers utilize letrozole to:
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5